Biotin-PEG3-alcohol

Description

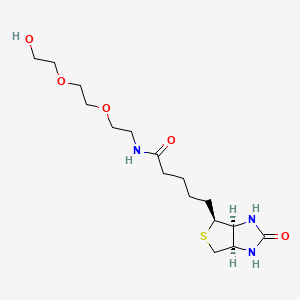

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJDHGWKSPEEE-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG3-alcohol: A Versatile Linker for Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-alcohol is a bifunctional molecule increasingly utilized in the fields of chemical biology, proteomics, and drug discovery. It incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol for chemical modification. This unique combination of features makes it an invaluable tool for researchers developing complex bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The PEG linker enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the conjugated molecules.[1] This guide provides a comprehensive technical overview of this compound, including its properties, detailed experimental protocols for its use, and its applications in advanced therapeutic and diagnostic modalities.

Core Properties and Data

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C16H29N3O5S | [2] |

| Molecular Weight | 375.49 g/mol | [2] |

| CAS Number | 289714-02-9 | [3] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in DMSO, DMF, and water. | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Stability: PEG linkers are generally stable under physiological conditions (pH 7.4). However, prolonged exposure to acidic or basic conditions, high temperatures, and oxidizing agents can lead to degradation. It is recommended to prepare solutions fresh and store them at -20°C for short-term use.

Applications in Bioconjugation and Drug Development

The terminal hydroxyl group of this compound is a versatile functional handle that can be chemically modified to react with a variety of functional groups on target molecules, such as proteins, peptides, and small molecule drugs. This enables the creation of tailored bioconjugates for specific applications.

Activation of the Terminal Hydroxyl Group

The primary alcohol of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, it typically requires activation to a more reactive species. Two common activation strategies are conversion to a tosylate or direct esterification.

This protocol describes the conversion of the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et3N)

-

p-Toluenesulfonyl chloride (TsCl)

-

0.1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 0.1 M HCl.

-

Separate the organic layer and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Biotin-PEG3-OTs.

Direct Conjugation of the Hydroxyl Group

Alternatively, the hydroxyl group can be directly conjugated to a carboxylic acid-containing molecule through esterification reactions.

This method is suitable for forming an ester linkage between this compound and a carboxylic acid under acidic conditions.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Anhydrous alcohol solvent (e.g., methanol, ethanol) or a non-polar solvent like toluene

-

Strong acid catalyst (e.g., concentrated H2SO4 or p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Dean-Stark apparatus (if using a non-polar solvent)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1 equivalent) and an excess of this compound (e.g., 3-5 equivalents) in the chosen solvent. Using excess alcohol as the solvent can help drive the equilibrium.

-

Carefully add a catalytic amount of the strong acid.

-

If using a non-polar solvent, set up a Dean-Stark apparatus to remove the water byproduct.

-

Heat the reaction mixture to reflux and stir for 2-10 hours, monitoring the progress by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

The Mitsunobu reaction is a milder method for esterification that proceeds with inversion of stereochemistry at the alcohol carbon, which is not relevant for the primary alcohol of this compound but is a gentle and efficient method.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound (1 equivalent), the carboxylic acid-containing molecule (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can be incorporated as a linker in PROTAC synthesis, connecting the target protein ligand to the E3 ligase ligand. The biotin moiety can also serve as a valuable tool for pull-down assays and target engagement studies.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to synthesize linkers for ADCs, with the PEG component enhancing solubility and the biotin group potentially being used for purification or diagnostic purposes.

Conclusion

This compound is a highly versatile and valuable reagent for researchers and drug development professionals. Its well-defined structure, combining the specific binding of biotin with the advantageous properties of a PEG spacer and a reactive terminal alcohol, allows for the construction of sophisticated bioconjugates. The detailed protocols provided in this guide offer a starting point for the chemical modification of this linker, enabling its application in a wide range of innovative research areas, including the development of next-generation therapeutics like PROTACs and ADCs. Careful consideration of reaction conditions and purification strategies will ensure the successful implementation of this compound in complex synthetic schemes.

References

An In-Depth Technical Guide to Biotin-PEG3-Alcohol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-alcohol, a versatile bifunctional linker widely employed in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are provided to facilitate its practical implementation in the laboratory.

Core Chemical and Physical Properties

This compound is a molecule that incorporates a biotin moiety, a triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The hydrophilic PEG3 spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin group for binding.[1][2] The terminal hydroxyl group allows for further chemical modification and conjugation to other molecules.[3]

Data Presentation: Key Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C16H29N3O5S | [4] |

| Molecular Weight | 375.5 g/mol | [4] |

| CAS Number | 289714-02-9 | |

| Appearance | White solid | |

| Purity | Typically >95% | |

| Solubility | Water, DMSO, DMF, Alcohols | |

| Storage Conditions | -20°C, desiccated |

Chemical Structure and Reactivity

The structure of this compound consists of three key functional components: the biotin headgroup, the PEG3 linker, and the terminal alcohol.

The terminal primary hydroxyl group is not inherently reactive towards biomolecules but can be activated to facilitate conjugation. Common activation strategies include conversion to a more reactive functional group such as a tosylate, mesylate, or by coupling it with a carboxylic acid-containing molecule.

Experimental Protocols

Activation of the Terminal Hydroxyl Group for Conjugation

To conjugate this compound to a biomolecule, the terminal hydroxyl group must first be activated. Below are two common methods for this activation.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for nucleophilic substitution reactions with amines or thiols on a target molecule.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere of argon or nitrogen.

-

Cool the solution in an ice bath.

-

Add triethylamine or pyridine (1.5-2 equivalents) to the solution and stir for 10-15 minutes.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting Biotin-PEG3-tosylate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Coupling of this compound to a Carboxylic Acid

This protocol details the esterification of this compound with a molecule containing a carboxylic acid group using a carbodiimide coupling agent.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or DMF under an inert atmosphere.

-

Add DCC or EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting biotinylated molecule by silica gel column chromatography.

-

Characterize the final product by NMR and mass spectrometry.

Biotinylation of a Protein and Streptavidin Pull-Down Assay

This section describes a general workflow for biotinylating a protein of interest (POI) and subsequently using this biotinylated protein as "bait" to identify interacting "prey" proteins from a cell lysate via a streptavidin pull-down assay.

References

Synthesis of Biotin-PEG3-Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a common and efficient synthesis route for Biotin-PEG3-alcohol, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. The synthesis involves a two-stage process: the preparation of the intermediate linker, 2-(2-(2-aminoethoxy)ethoxy)ethanol, followed by its conjugation with an activated biotin derivative.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, a mono-aminated triethylene glycol derivative. The second step is the coupling of this amino-PEG linker with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, yielding the final product.

Caption: Overall synthesis route for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanol (Amino-PEG3-alcohol)

This intermediate can be synthesized from triethylene glycol via a two-step process involving tosylation followed by azidation and subsequent reduction.

1. Synthesis of Triethylene Glycol Monotosylate

-

Materials:

-

Triethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve a large excess of triethylene glycol in pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine dropwise to the cooled triethylene glycol solution with constant stirring.

-

Allow the reaction mixture to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield triethylene glycol monotosylate as a colorless oil.

-

2. Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Materials:

-

Triethylene glycol monotosylate

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Diatomaceous earth (e.g., Celite®)

-

-

Procedure:

-

Dissolve triethylene glycol monotosylate in DMSO and add sodium azide (1.5-2 equivalents).

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide intermediate.

-

Dissolve the crude azide intermediate in methanol or ethanol.

-

Carefully add 10% palladium on carbon to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol as a colorless to pale yellow oil. This product is often used in the next step without further purification.

-

B. Step 2: Synthesis of this compound

This step involves the coupling of the amino-PEG3-alcohol with an activated biotin derivative.

Caption: Experimental workflow for the synthesis of this compound.

-

Materials:

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., a gradient of methanol in dichloromethane)

-

-

Procedure:

-

Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.2-1.5 equivalents) in anhydrous DMF.

-

Add triethylamine (2-3 equivalents) to the amino-PEG3-alcohol solution.

-

Slowly add the Biotin-NHS ester solution to the amino-PEG3-alcohol solution with constant stirring at room temperature.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a white to off-white solid.

-

III. Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |

| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 | 35013-72-0 | >95% |

| 2-(2-(2-aminoethoxy)ethoxy)ethanol | C₆H₁₅NO₃ | 149.19 | 6338-55-2 | >95% |

| This compound | C₁₆H₂₉N₃O₅S | 375.49 | 289714-02-9 | >98% [1] |

IV. Characterization of this compound

The structure and purity of the final product should be confirmed by various analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of characteristic peaks for the biotin moiety, the PEG linker, and the terminal alcohol.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product. The expected mass for C₁₆H₂₉N₃O₅S is 375.49 g/mol .[1]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG3-alcohol is a versatile, heterobifunctional molecule integral to advancements in bioconjugation, drug delivery, and targeted protein degradation. This guide elucidates the core mechanism of action of this compound, detailing the distinct roles of its biotin moiety, polyethylene glycol (PEG) linker, and terminal alcohol group. We provide a comprehensive overview of its applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a practical resource for researchers in the field.

Core Mechanism of Action

This compound's functionality is derived from its three key components: a biotin head, a PEG3 spacer, and a terminal primary alcohol. Each component serves a distinct purpose, making the molecule a highly adaptable tool in biomedical research.

-

Biotin Moiety: This vitamin H derivative exhibits an exceptionally high and specific binding affinity for avidin and streptavidin proteins[1][2]. This near-irreversible interaction, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ mol/L), is a cornerstone of many biotechnological applications, including purification, detection, and immobilization of biomolecules[1][3].

-

Polyethylene Glycol (PEG) Linker: The three-unit PEG spacer is a hydrophilic and flexible chain that confers several advantageous properties. It significantly increases the water solubility of the molecule and any conjugate it is attached to. The PEG linker's flexibility and length (approximately 14.1 Å) help to minimize steric hindrance, allowing the biotin group to efficiently access the binding pockets of avidin or streptavidin. In the context of PROTACs, the PEG linker's length and flexibility are critical for optimizing the formation and stability of the ternary complex between the target protein and the E3 ligase.

-

Terminal Alcohol (-OH): The primary hydroxyl group serves as a versatile chemical handle for conjugation. It can be activated or reacted with a variety of functional groups, such as carboxylic acids (to form esters), isocyanates (to form carbamates), or can be converted to other functionalities like amines or azides for further reaction. This allows for the covalent attachment of this compound to a wide range of molecules, including proteins, peptides, drugs, and E3 ligase ligands.

Data Presentation

The following tables summarize key quantitative data for this compound and the fundamental interaction it facilitates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C16H29N3O5S | |

| Molecular Weight | 375.49 g/mol | |

| Purity | ≥95-98% | |

| Solubility | Water, DMSO, DMF, Alcohols | |

| Storage Conditions | -20°C, desiccated |

Table 2: Biotin-Streptavidin Interaction Parameters

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) | ~1 x 10⁻¹⁴ M | |

| Binding Stoichiometry | 4 biotin molecules per streptavidin tetramer | |

| Association Rate Constant (k_on) | > 1 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (k_off) | ~3.10 x 10⁻⁵ s⁻¹ |

Application in Targeted Protein Degradation (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of the Linker in PROTAC Efficacy

The linker is a critical determinant of a PROTAC's success. The PEG3 portion of this compound serves as this linker, and its properties significantly influence:

-

Ternary Complex Formation: The linker must have an optimal length and flexibility to allow for the favorable orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.

-

Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of the two ligands.

-

Pharmacokinetics: The linker can influence the metabolic stability and pharmacokinetic profile of the PROTAC.

The biotin moiety in this context can be used for various purposes, including the purification of the PROTAC molecule or for studying its interactions using avidin/streptavidin-based assays.

PROTAC Signaling Pathway

The mechanism of action of a PROTAC is a multi-step intracellular process.

References

- 1. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

The Superior Solubility of Biotin-PEG3-alcohol in DMSO: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Biotin-PEG3-alcohol in dimethyl sulfoxide (DMSO) versus water. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a clear comparison, outlines experimental methodologies for solubility determination, and presents a typical workflow for its application in bioconjugation.

This compound is a valuable bioconjugation linker, integrating a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a terminal hydroxyl group for further chemical modification.[1][2][3] Understanding its solubility in common laboratory solvents is critical for its effective use in various applications, including antibody-drug conjugates (ADCs), PROTACs, and labeling of biomolecules.[4][5]

Quantitative Solubility Analysis: DMSO vs. Water

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |

| Amine-PEG3-Biotin | DMSO | 245 | 585.35 | |

| Water | 95 | 226.97 | ||

| Biotin-PEG3-azide | DMSO | 100 | 224.95 | |

| Water | 10 | 22.49 | ||

| Biotin-PEG3-acid | DMSO | Soluble | Not Specified | |

| Water | Soluble | Not Specified | ||

| BCN-PEG3-Biotin | DMSO | 100 | 168.14 |

Note: The compounds listed are structurally similar to this compound and serve as strong indicators of its expected solubility behavior. The core Biotin-PEG3 structure is the primary determinant of these physical properties.

The PEG spacer in these molecules is known to be hydrophilic, which contributes to their solubility in aqueous solutions. However, the data clearly indicates that for these related biotinylated PEG linkers, DMSO is a far more effective solvent, often by an order of magnitude. This enhanced solubility in DMSO is a crucial consideration for preparing high-concentration stock solutions for experimental use.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound or other small molecules, the following established methodologies can be employed.

Method 1: Equilibrium Solubility Determination by UV/VIS Spectroscopy

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Deionized water

-

Eppendorf tubes (1.5 mL)

-

Platform shaker

-

Centrifuge

-

UV/VIS Spectrophotometer

-

Quartz cuvettes

Protocol:

-

Add an excess amount of this compound to a 1.5 mL Eppendorf tube.

-

Add a defined volume (e.g., 1.0 mL) of the desired solvent (DMSO or water) to the tube.

-

Seal the tube and place it on a platform shaker at a constant speed (e.g., 200 rpm) and temperature (e.g., 25°C).

-

Equilibrate the solution for a set period (e.g., 24 hours) to ensure saturation.

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculate the concentration of the saturated solution using a pre-established standard curve of this compound in the respective solvent.

Method 2: Kinetic Solubility Determination using a DMSO Titration Method

This method provides a rapid estimation of a compound's solubility in an aqueous buffer, which is often relevant for biological assays.

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

High-precision pipette or burette

-

Stir plate and stir bar

-

Nephelometer or visual inspection against a dark background

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 200 mg/mL).

-

Place a known volume of the aqueous buffer (e.g., 50 mL) in a beaker with a stir bar.

-

Slowly add the DMSO stock solution dropwise to the stirring buffer.

-

Monitor the solution for the first sign of persistent cloudiness or precipitation (opalescence). This can be done visually or with a nephelometer for higher precision.

-

Record the volume of the DMSO stock solution added to reach this point.

-

Calculate the solubility as the total mass of the compound added divided by the final volume of the solution.

Application in Bioconjugation: A Workflow for Protein Biotinylation

This compound is frequently used to biotinylate proteins and other biomolecules. The terminal hydroxyl group can be activated or derivatized to react with functional groups on the target molecule. The following workflow illustrates a common application.

Caption: Workflow for protein biotinylation using a Biotin-PEG3-linker.

This diagram outlines the key steps from preparation to application. The high solubility of the biotinylating reagent in DMSO is crucial for the initial stock solution preparation, which is then added to the aqueous protein solution to initiate the conjugation reaction.

Conclusion

The available data on compounds structurally related to this compound strongly supports its significantly higher solubility in DMSO compared to water. This characteristic is vital for researchers preparing concentrated stock solutions and designing bioconjugation experiments. The provided experimental protocols offer standardized methods for determining the precise solubility of this and other small molecules, ensuring reproducible and accurate results. The illustrated workflow highlights the practical application of this compound in protein biotinylation, a fundamental technique in modern life sciences research.

References

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound, 289714-02-9 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

The Pivotal Role of the PEG3 Linker in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences and drug development. The exceptionally high affinity of biotin for avidin and its bacterial analog streptavidin provides a powerful and versatile tool for detection, purification, and targeted delivery. However, the efficiency and utility of biotinylation can be significantly hampered by factors such as steric hindrance and poor solubility of the labeled molecule. The incorporation of a flexible, hydrophilic spacer arm, or linker, between biotin and the target molecule can overcome these limitations. This technical guide provides an in-depth exploration of the function and application of the polyethylene glycol (PEG) linker, specifically the three-unit PEG (PEG3), in biotinylation.

The PEG3 linker, a short, discrete chain of three ethylene glycol units, offers a unique combination of properties that enhance the performance of biotinylated molecules in a wide array of applications, from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to sophisticated immunoassays. This guide will delve into the physicochemical advantages conferred by the PEG3 linker, provide detailed experimental protocols for its use, and present visual representations of key concepts and workflows.

Core Functions and Advantages of the PEG3 Linker

The integration of a PEG3 linker into biotinylation reagents imparts several key advantages that stem from its chemical nature:

-

Enhanced Solubility: The hydrophilic character of the polyethylene glycol chain significantly increases the aqueous solubility of the biotinylated molecule. This is particularly crucial when working with hydrophobic proteins or peptides, preventing aggregation and maintaining their biological activity.

-

Reduced Steric Hindrance: The PEG3 spacer arm extends the biotin moiety away from the surface of the target molecule, thereby increasing its accessibility to the deep biotin-binding pocket of streptavidin or avidin. This mitigation of steric hindrance leads to more efficient and stable binding.

-

Improved Pharmacokinetics: In the context of drug development, particularly for ADCs and other targeted therapeutics, PEGylation can prolong the circulation half-life of the molecule. The hydrophilic PEG linker creates a hydration shell that can shield the conjugate from proteolytic enzymes and reduce renal clearance.

-

Precise Spatial Control: The defined length of the discrete PEG3 linker provides precise control over the distance between the biotin and the target molecule. This is critical in applications like PROTACs, where optimal orientation of the target protein and an E3 ligase is necessary for efficient ternary complex formation.[1]

Quantitative Data on the Impact of PEG Linkers

While the qualitative benefits of PEG linkers are well-established, quantitative data helps to illustrate their impact on key parameters. The following tables summarize representative data on binding affinity and solubility. It is important to note that the exact values can vary depending on the specific experimental conditions, the nature of the target molecule, and the assay used.

Table 1: Comparison of Binding Affinities to Streptavidin

| Ligand | Dissociation Constant (Kd) | Reference |

| Free Biotin | ~10-14 to 10-15 M | [2][3] |

| Biotin-PEG3 (estimated) | ~10-13 to 10-14 M | |

| Biotinylated Macromolecule (No Linker) | Variable, often reduced affinity |

Note: While a precise Kd for Biotin-PEG3 is not consistently reported, the literature suggests that short PEG linkers generally cause a slight to negligible decrease in binding affinity compared to free biotin, an effect that is far outweighed by the benefits of reduced steric hindrance.

Table 2: Solubility of Biotin and PEGylated Biotin Derivatives

| Compound | Solubility in Water | Reference |

| Biotin | Low (approx. 22 mg/100 mL at 25°C) | |

| Biotin-PEG3-Azide | High (approx. 44.45 mg/mL) | |

| Biotin-PEG Linkers (general) | Generally soluble in water and aqueous buffers |

Key Applications and Signaling Pathways

The unique properties of the PEG3 linker make it an invaluable tool in a variety of advanced research and therapeutic applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. The linker plays a critical role in the stability and efficacy of the ADC. A PEG3 linker can be incorporated to:

-

Increase the hydrophilicity of the ADC, particularly when a hydrophobic drug is used, reducing the risk of aggregation.

-

Potentially improve the pharmacokinetic profile of the ADC, leading to longer circulation times.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy. The PEG3 linker is often an optimal choice due to its:

-

Flexibility: Allowing for the necessary conformational changes to facilitate the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).

-

Hydrophilicity: Improving the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

The successful implementation of PEG3-biotinylation relies on well-defined experimental protocols. Below are detailed methodologies for common biotinylation strategies.

Protocol 1: Biotinylation of Proteins in Solution using NHS-PEG3-Biotin

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein in solution.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

NHS-PEG3-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, dissolve the NHS-PEG3-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved NHS-PEG3-Biotin to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Biotin:

-

Remove non-reacted biotinylation reagent by dialysis against PBS or by using a desalting column.

-

Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-PEG3-Biotin

This protocol is for labeling proteins on the surface of living cells. The use of a sulfo-NHS ester increases the water solubility of the reagent and prevents it from crossing the cell membrane.

Materials:

-

Suspension or adherent cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-PEG3-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Methodology:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.

-

Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 1-25 x 106 cells/mL.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, prepare a 10 mM solution of Sulfo-NHS-PEG3-Biotin in water or PBS.

-

-

Biotinylation Reaction:

-

Add the Sulfo-NHS-PEG3-Biotin solution to the cell suspension to a final concentration of 0.5-1 mM.

-

Incubate on ice for 30 minutes with gentle agitation.

-

-

Quenching the Reaction:

-

Wash the cells once with the quenching solution to stop the reaction.

-

Wash the cells two more times with ice-cold PBS.

-

-

Cell Lysis and Downstream Processing:

-

Lyse the cells using an appropriate lysis buffer.

-

The biotinylated proteins in the cell lysate can then be purified using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting).

-

Conclusion

The PEG3 linker is a versatile and powerful tool in the field of biotinylation, offering significant advantages in terms of solubility, steric hindrance, and spatial control. Its incorporation into biotinylation reagents enhances the performance of the resulting conjugates in a wide range of applications, from fundamental research to the development of novel therapeutics like ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the benefits of the PEG3 linker in their work, ultimately leading to more robust and reliable experimental outcomes. As the demand for more sophisticated bioconjugation strategies continues to grow, the rational application of well-designed linkers like PEG3 will remain a critical component of success.

References

Biotin-PEG3-alcohol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Biotin-PEG3-alcohol, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics.

Core Molecular Attributes

This compound is a molecule that incorporates a biotin moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. This combination of features makes it a valuable tool for a variety of research applications. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling robust detection and purification. The PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, while the terminal alcohol can be further functionalized for conjugation to other molecules.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 375.48 g/mol [1][2] |

| Molecular Formula | C16H29N3O5S[1][2][3] |

| Purity | >96% |

| CAS Number | 289714-02-9 |

Experimental Protocol: Biotinylation of Cell Surface Proteins

The following is a representative protocol for the biotinylation of cell surface proteins using a biotin-PEG linker. This protocol is adapted from methodologies for similar biotinylation reagents and can be optimized for specific cell types and experimental goals.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Adherent cells of choice (e.g., HeLa, A431)

-

Microcentrifuge tubes

-

Ice bucket

-

Rocking platform or orbital shaker

Procedure:

-

Cell Preparation:

-

Plate cells in appropriate culture vessels and grow to 80-90% confluency.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.

-

Immediately before use, dilute the this compound stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0. It is crucial to use a buffer without primary amines (like Tris) as they will compete with the labeling reaction.

-

-

Cell Labeling:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with ice-cold PBS, pH 7.4, to remove any residual serum proteins.

-

Add the freshly prepared this compound labeling solution to the cells, ensuring the entire surface is covered.

-

Incubate on ice for 30 minutes with gentle agitation.

-

-

Quenching:

-

Aspirate the labeling solution.

-

Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted reagent.

-

Incubate the final wash for 5-10 minutes on ice.

-

-

Cell Lysis:

-

After quenching, lyse the cells directly on the plate by adding ice-cold Lysis Buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Purification of Biotinylated Proteins:

-

Transfer the supernatant to a new tube and add streptavidin-agarose beads.

-

Incubate for 1-2 hours at 4°C on a rocking platform.

-

Pellet the beads by centrifugation and wash three times with Lysis Buffer.

-

Elute the biotinylated proteins from the beads using an appropriate elution buffer (e.g., sample buffer for SDS-PAGE).

-

Visualized Experimental Workflow: Protein Biotinylation and Affinity Purification

The following diagram illustrates the general workflow for labeling proteins with this compound and their subsequent purification.

Caption: Workflow of protein biotinylation using this compound and subsequent affinity purification.

References

The Unrivaled Partnership: A Technical Guide to the Role of Biotin in Streptavidin Binding Assays

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, stands as one of the strongest non-covalent bonds known in nature.[1][2] This remarkably high affinity, characterized by a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), forms the cornerstone of a vast array of life science applications, from routine immunoassays to advanced drug discovery platforms.[1][3][4] This technical guide delves into the core principles of the biotin-streptavidin system, providing detailed experimental protocols and quantitative data to empower researchers in harnessing its full potential.

Core Principles of the Biotin-Streptavidin Interaction

Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin. This multivalency is a key feature, enabling signal amplification and the creation of stable molecular complexes. The binding is highly specific and rapid, and the resulting complex is exceptionally stable, resisting extremes of pH, temperature, organic solvents, and proteolytic enzymes. This robustness makes the biotin-streptavidin system a reliable tool in a multitude of experimental contexts.

The interaction is not limited to free biotin. Biotin can be covalently attached to a wide range of molecules, including antibodies, nucleic acids, and proteins, a process known as biotinylation. These biotinylated molecules can then be detected or captured with high specificity and sensitivity using streptavidin conjugated to a reporter molecule (e.g., an enzyme or fluorophore) or immobilized on a solid support.

Quantitative Analysis of Binding Affinity

The strength of the biotin-streptavidin interaction has been quantified by various biophysical techniques. The dissociation constant (Kd) is a key parameter representing the concentration of ligand at which half of the binding sites of the protein are occupied at equilibrium. A lower Kd value indicates a stronger binding affinity.

| Parameter | Value | Technique | Reference |

| Dissociation Constant (Kd) | ≈10⁻¹⁴ mol/L | Not Specified | |

| Dissociation Constant (Kd) | ≈10⁻¹⁵ M | Not Specified | |

| Dissociation Constant (Kd) | 10.9 nM | Surface Plasmon Resonance (SPR) | |

| Association Rate Constant (ka) | 3.5 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |

| Association Rate Constant (ka) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Droplet Microfluidics | |

| Dissociation Rate Constant (kd) | 3.9 x 10⁻² s⁻¹ | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (kd) | 2.4 x 10⁻⁶ s⁻¹ | Not Specified |

Note: The significant variation in reported kinetic constants can be attributed to differences in experimental conditions, the specific forms of biotin and streptavidin used (e.g., native vs. recombinant, modified forms), and the analytical techniques employed.

Experimental Protocols

The versatility of the biotin-streptavidin system is reflected in its application across numerous experimental techniques. Below are detailed protocols for key assays.

Protein Biotinylation

This protocol describes a common method for labeling proteins with biotin using N-hydroxysuccinimide (NHS)-activated biotin.

Materials:

-

Protein of interest

-

N-Hydroxysuccinimide biotin (NHS-biotin)

-

Sodium bicarbonate buffer (0.1 M, pH 8.0)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Ammonium chloride (NH₄Cl, 1 M)

-

Dialysis tubing or desalting column

Procedure:

-

Dissolve the protein to be biotinylated in 0.1 M sodium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

-

Dialyze the protein solution against the same buffer to remove any primary amines that could compete with the reaction.

-

Dissolve NHS-biotin in DMSO to a concentration of 1 mg/mL.

-

Add the NHS-biotin solution to the protein solution. A common starting point is a 20-fold molar excess of biotin to protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

To quench the reaction, add NH₄Cl to a final concentration of 50 mM and incubate for 10 minutes at room temperature.

-

Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

-

Determine the protein concentration and degree of biotinylation using appropriate methods (e.g., HABA assay).

Sandwich ELISA with Streptavidin-Biotin Detection

This protocol outlines a highly sensitive ELISA method that utilizes a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.

Materials:

-

Capture antibody

-

Biotinylated detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Antigen standard and samples

-

Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2 N H₂SO₄)

-

96-well microplate

Procedure:

-

Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Western Blot with Streptavidin-Biotin Detection

This protocol enhances the sensitivity of Western blotting by using a biotinylated secondary antibody and a streptavidin-HRP conjugate.

Materials:

-

Primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

Protein lysate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.

Surface Plasmon Resonance (SPR) with a Streptavidin-Coated Sensor Chip

This protocol describes the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip for kinetic analysis of molecular interactions.

Materials:

-

SPR instrument and streptavidin-coated sensor chip

-

Biotinylated ligand

-

Analyte

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (if necessary)

Procedure:

-

System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

-

Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor surface. The high affinity of the interaction will result in stable capture. The amount of immobilized ligand can be controlled by adjusting the concentration and contact time.

-

Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to monitor the association phase.

-

Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.

-

Regeneration: If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle. For very high-affinity interactions, the surface may not be regenerable.

-

Data Analysis: Analyze the sensorgrams to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing the Workflow and Interactions

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows and molecular interactions.

Protein Biotinylation Workflow

Sandwich ELISA Workflow

Biotin-Streptavidin Interaction

Considerations and Troubleshooting

While the biotin-streptavidin system is robust, there are potential pitfalls to consider:

-

Endogenous Biotin: Cell and tissue lysates can contain endogenous biotinylated proteins, which can lead to background signal in assays like Western blotting. Blocking steps with avidin and then biotin can help to mitigate this issue.

-

Biotin Interference in Clinical Assays: High levels of biotin supplementation in patients can interfere with clinical immunoassays that utilize the biotin-streptavidin system, potentially leading to erroneous diagnostic results. This is a critical consideration in the development and interpretation of diagnostic tests.

-

Non-specific Binding: While streptavidin has a lower propensity for non-specific binding compared to avidin (due to the absence of glycosylation), it is still important to use appropriate blocking agents and wash conditions to minimize background.

-

Steric Hindrance: The large size of the streptavidin tetramer (approximately 53 kDa) can sometimes cause steric hindrance, preventing the binding of other molecules. In such cases, using monomeric or divalent streptavidin variants may be beneficial.

Conclusion

The biotin-streptavidin interaction provides a powerful and versatile tool for researchers across numerous disciplines. Its exceptional affinity, specificity, and stability have made it an indispensable component of modern molecular biology and biotechnology. By understanding the core principles, leveraging detailed experimental protocols, and being mindful of potential challenges, researchers can effectively employ this remarkable molecular partnership to advance their scientific discoveries.

References

PEGylation in Drug Delivery Systems: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a cornerstone of modern drug delivery. This technology has revolutionized the pharmaceutical industry by enabling the development of "biobetter" drugs with improved pharmacokinetic and pharmacodynamic profiles. By strategically modifying proteins, peptides, nanoparticles, and small molecules with PEG, researchers can significantly extend drug circulation half-life, enhance stability, increase solubility, and reduce immunogenicity. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental protocols for conjugation and characterization, and a summary of the quantitative impact of this technology on drug delivery systems. The guide also explores the challenges associated with PEGylation, including the potential for immunogenicity and altered bioactivity, and provides insights into the future direction of this critical field.

Core Principles of PEGylation

PEGylation is a versatile technology that leverages the unique physicochemical properties of polyethylene glycol, a non-toxic, non-immunogenic, and highly water-soluble polymer.[1][2] The covalent attachment of PEG chains to a drug molecule creates a hydrophilic shield around it, leading to several key advantages in a drug delivery context.[3][4]

1.1. The "Stealth" Effect and Prolonged Circulation:

The primary benefit of PEGylation is the creation of a "stealth" effect, which shields the therapeutic molecule from the host's immune system and proteolytic enzymes.[4] The hydrophilic PEG chains attract and retain a significant amount of water, forming a hydrated shell that increases the hydrodynamic radius of the drug conjugate. This increased size reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream.

1.2. Enhanced Stability and Solubility:

PEGylation can significantly improve the stability of therapeutic agents by protecting them from enzymatic degradation and aggregation. The flexible PEG chains can sterically hinder the approach of proteases and other degrading enzymes. Furthermore, the hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their formulation and administration.

1.3. Reduced Immunogenicity and Antigenicity:

By masking the surface epitopes of a therapeutic protein, PEGylation can reduce its immunogenicity and antigenicity. This is particularly crucial for non-human derived proteins or proteins that have a tendency to elicit an immune response, which can lead to the formation of anti-drug antibodies (ADAs) and a loss of therapeutic efficacy.

1.4. The Enhanced Permeability and Retention (EPR) Effect:

In the context of cancer therapy, PEGylated nanocarriers can take advantage of the Enhanced Permeability and Retention (EPR) effect. Tumor tissues often have leaky blood vessels and poor lymphatic drainage. The increased size of PEGylated nanoparticles allows them to preferentially extravasate through these leaky vessels and accumulate in the tumor microenvironment, leading to targeted drug delivery.

Architectures and Chemistries of PEGylation

The effectiveness of PEGylation is highly dependent on the architecture of the PEG polymer and the chemistry used for conjugation.

2.1. PEG Architectures:

-

Linear PEG: The most common and simplest form, consisting of a single PEG chain.

-

Branched PEG: Consists of multiple PEG chains emanating from a central core. This architecture can provide more effective shielding due to its increased hydrodynamic volume.

-

Forked PEG: A variation of branched PEG with two linear PEG chains attached to a single point.

-

Multi-arm PEG: Features multiple PEG chains extending from a central core, often used for creating hydrogels or for multi-drug conjugation.

2.2. PEGylation Chemistries:

The choice of conjugation chemistry depends on the available functional groups on the therapeutic molecule (e.g., amines, thiols, carboxyls).

-

Amine-reactive PEGylation: This is the most common approach, targeting the primary amino groups of lysine residues or the N-terminus of proteins. Reagents like PEG-NHS esters are frequently used to form stable amide bonds.

-

Thiol-reactive PEGylation: This strategy targets free cysteine residues, offering a more site-specific conjugation. PEG-maleimide is a common reagent that forms a stable thioether bond.

-

Carbonyl-reactive PEGylation: This method involves the reaction of PEG-hydrazide or PEG-aminooxy with aldehyde or ketone groups on the drug molecule.

-

"Click" Chemistry: This approach utilizes bio-orthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to achieve highly specific and efficient PEGylation.

Quantitative Impact of PEGylation on Drug Delivery

The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic and physicochemical parameters.

Table 1: Effect of PEGylation on Pharmacokinetic Parameters

| Parameter | Unmodified Drug | PEGylated Drug | Fold Change | Reference(s) |

| Circulation Half-life (t½) | Minutes to hours | Hours to days | 10 - 100x | |

| Renal Clearance (CLr) | High | Significantly Reduced | Varies | |

| Volume of Distribution (Vd) | Variable | Generally Decreased | Varies | |

| Bioavailability (F) | Low to moderate | Increased | Varies |

Table 2: Influence of PEG Size and Architecture on Drug Properties

| PEG Property | Effect on Hydrodynamic Radius | Effect on Immunogenicity | Effect on In Vivo Activity | Reference(s) |

| Increasing Molecular Weight | Increases | Generally Decreases (to a point) | May Decrease (steric hindrance) | |

| Linear vs. Branched | Branched > Linear | Branched offers better shielding | Dependent on conjugation site | |

| Grafting Density | Increases with density | Higher density improves shielding | High density may hinder receptor binding |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PEGylated drug delivery systems.

4.1. Protocol for Amine-Reactive PEGylation of a Protein using PEG-NHS Ester

-

Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-8.0. Ensure the buffer is free of primary amines (e.g., Tris).

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution at a specific molar excess (e.g., 5- to 50-fold molar excess of PEG to protein).

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

-

Quenching: Stop the reaction by adding an amine-containing buffer like Tris or glycine.

-

Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.

4.2. Protocol for Characterization of PEGylated Proteins

-

Determination of PEGylation Degree:

-

SDS-PAGE: Analyze the PEGylated protein by SDS-PAGE. The increase in molecular weight will result in a shift in the band position compared to the unmodified protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact molecular weight of the conjugate to calculate the number of attached PEG chains.

-

-

Identification of PEGylation Sites:

-

Peptide Mapping: Digest the PEGylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified amino acid residues.

-

-

Quantification of PEGylation:

-

High-Performance Liquid Chromatography (HPLC): Use size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC) to separate and quantify the PEGylated protein and any remaining unconjugated protein. A charged aerosol detector (CAD) can be used for PEG quantification as it does not require a chromophore.

-

-

Structural Integrity Assessment:

-

Circular Dichroism (CD) Spectroscopy: Assess the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes.

-

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the PEGylated protein to confirm an increase in size and assess for aggregation.

-

4.3. Protocol for Detection of Anti-PEG Antibodies (ELISA)

-

Plate Coating: Coat a 96-well microplate with a PEG-protein conjugate (e.g., mPEG-BSA) and incubate overnight.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

-

Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours.

-

Detection Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody. Incubate for 1 hour.

-

Substrate Addition: After another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells.

-

Color Development and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

Visualizing PEGylation Concepts with Graphviz

5.1. Signaling Pathway Modulation

PEGylation can sterically hinder the interaction of a therapeutic protein with its cell surface receptor, potentially altering the downstream signaling cascade. This can lead to a slower but more sustained signaling activity.

Caption: Impact of PEGylation on Receptor Binding and Signaling.

5.2. Experimental Workflow for PEGylation and Characterization

This diagram outlines the typical workflow for producing and analyzing a PEGylated therapeutic protein.

Caption: Workflow for PEGylated Protein Development.

5.3. Logical Relationship of PEGylation's Advantages

This diagram illustrates the cause-and-effect relationships that lead to the therapeutic benefits of PEGylation.

Caption: How PEGylation Enhances Therapeutic Outcomes.

Challenges and Future Directions

Despite its numerous advantages, PEGylation is not without its challenges.

6.1. Immunogenicity of PEG:

While PEG itself is considered non-immunogenic, the repeated administration of PEGylated therapeutics can lead to the formation of anti-PEG antibodies (APAs). These antibodies can accelerate the clearance of the drug from the bloodstream, a phenomenon known as accelerated blood clearance (ABC), and in some cases, induce hypersensitivity reactions. The prevalence of pre-existing anti-PEG antibodies in the general population, likely due to exposure to PEG in cosmetics and other products, is also a growing concern.

6.2. Reduced Bioactivity:

The steric hindrance provided by the PEG chains, while beneficial for stability and immunogenicity, can sometimes interfere with the drug's interaction with its target receptor, leading to reduced bioactivity. This necessitates a careful balance between the degree of PEGylation and the preservation of the drug's therapeutic function.

6.3. Manufacturing and Characterization Complexity:

The production of well-defined and homogenous PEGylated conjugates can be challenging. The inherent polydispersity of many PEG reagents and the potential for multiple PEGylation sites on a protein can result in a heterogeneous mixture of products, complicating manufacturing and regulatory approval.

6.4. Future Trends:

The field of PEGylation is continuously evolving to address these challenges. Key areas of research include:

-

Site-Specific PEGylation: Developing more precise conjugation methods to produce homogenous products with optimized activity.

-

Cleavable Linkers: Designing linkers that release the native drug from the PEG carrier at the target site, restoring full bioactivity.

-

Alternative Polymers: Exploring other hydrophilic polymers, such as polysialic acid and hydroxyethyl starch, as alternatives to PEG to mitigate immunogenicity concerns.

-

"Biobetter" PEGylated Drugs: Focusing on the development of next-generation PEGylated therapeutics with enhanced efficacy and safety profiles.

Conclusion

PEGylation remains a powerful and versatile platform technology in drug delivery. Its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic agents has led to the successful development of numerous marketed drugs and a robust pipeline of candidates in clinical trials. While challenges related to immunogenicity and manufacturing complexity persist, ongoing innovations in polymer chemistry, conjugation techniques, and analytical methods are paving the way for the next generation of PEGylated therapeutics. For researchers and drug development professionals, a thorough understanding of the core principles, experimental methodologies, and quantitative impact of PEGylation is essential for harnessing its full potential to create safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols: Biotin-PEG3-alcohol Conjugation to Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of Biotin-PEG3-alcohol to molecules or surfaces presenting carboxyl groups. This procedure is widely applicable in bioconjugation, diagnostics, and drug delivery for the attachment of biotin moieties, enabling subsequent detection or purification using streptavidin or avidin-based systems. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.

Principle of the Reaction

The conjugation is achieved through a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

-

Activation of Carboxyl Groups: EDC reacts with carboxyl groups to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

-

Ester Bond Formation: The terminal primary hydroxyl group of this compound nucleophilically attacks the NHS-activated carboxyl group, resulting in the formation of a stable ester bond and the release of NHS.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Storage |

| This compound | Purity ≥95% | -20°C, desiccated |

| Carboxylated Molecule/Surface | e.g., protein, nanoparticle, quantum dot | As per manufacturer's instructions |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade | -20°C, desiccated |

| NHS or Sulfo-NHS | Molecular Biology Grade | Room Temperature or 4°C, desiccated |